5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol
Description
5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
5-nitro-6-[(E)-2-(3-prop-2-enoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-2-8-23-11-5-3-4-10(9-11)6-7-12-13(18(21)22)14(19)17-15(20)16-12/h2-7,9H,1,8H2,(H2,16,17,19,20)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDKTFMNLONICB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group (-NO2) to the pyrimidine ring.
Alkylation: Attachment of the prop-2-en-1-yloxy group to the phenyl ring.
Stilbene Formation: Formation of the ethenyl linkage between the pyrimidine and phenyl rings.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: Conversion to 5-amino-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol exhibits significant biological activities:
Antimicrobial Activity
The compound has shown promising results in inhibiting various microbial strains. Studies indicate that it possesses antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial activity, which is crucial for developing new antibiotics.
Anticancer Properties
There is emerging evidence that this compound may have anticancer effects. Preliminary studies indicate that it can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further investigation as a potential chemotherapeutic agent.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to diseases. For instance, it has been studied for its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases.
Case Studies
Recent studies have provided insights into the applications of this compound:
- Antimicrobial Efficacy : A study conducted by Khaled et al. (2023) evaluated the antimicrobial activity of several derivatives, including this compound. It was found to significantly inhibit bacterial growth in vitro using the disc diffusion method, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In a study published in 2024, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target proteins involved in disease pathways. These docking studies suggest that it could serve as a lead compound for drug development targeting specific receptors .
Mechanism of Action
The mechanism of action of 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in biological pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol: Unique due to its specific functional groups and structural features.
Other Pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 5-nitro-6-{(E)-2-[3-(methoxy)phenyl]ethenyl}pyrimidine-2,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a nitro group and an ethenyl linkage, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group to the pyrimidine ring.
- Alkylation : Attachment of the prop-2-en-1-yloxy group to the phenyl ring.
- Stilbene Formation : Formation of the ethenyl linkage between the pyrimidine and phenyl rings.
These steps often require careful optimization of reaction conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.
- Receptor Binding : The compound can bind to cellular receptors, modulating various signaling pathways.
- DNA/RNA Interaction : There is potential for intercalation with nucleic acids, affecting gene expression and cellular function.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary structure-activity relationship (SAR) studies suggest that modifications in substituents can enhance its potency against breast cancer cells (MDA-MB-231), with some derivatives showing IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, indicating potential as a lead compound in developing new antimicrobial agents.
Case Studies
Several studies have explored the biological implications of this compound:
- Breast Cancer Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of MDA-MB-231 cells significantly more than control compounds like paclitaxel. The IC50 values varied based on structural modifications, highlighting the importance of functional groups in enhancing activity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related pyrimidine derivatives, revealing that certain structural features correlate with increased antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis
To provide further insights into the uniqueness and potential applications of this compound, a comparison with similar pyrimidine derivatives is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-nitro-6-{(E)-2-[3-(methoxy)phenyl]ethenyl}pyrimidine-2,4-diol | Structure | Moderate anticancer activity |
| This compound | Structure | High anticancer and antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol, and how can reaction conditions be optimized?
- Methodology :
- The ethenyl group suggests the use of cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to attach the propenyloxy-phenyl moiety to the pyrimidine core. For example, a palladium-catalyzed coupling protocol similar to those used for montelukast analogs (which feature ethenyl linkages) can be adapted .
- Nitro group introduction may involve nitration of the pyrimidine ring under controlled acidic conditions. Monitor reaction progress via HPLC or TLC to avoid over-nitration.
- Optimize solvent polarity and temperature to enhance regioselectivity. For instance, DMF or THF at 60–80°C may improve yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water gradient.
- Spectroscopy : Confirm the (E)-configuration of the ethenyl group via -NSChemicalShift (coupling constant ) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor nitro group reduction or propenyloxy hydrolysis via LC-MS.
- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can computational modeling predict the tautomeric equilibria of the pyrimidine-2,4-diol moiety, and how does this affect biological activity?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate energy differences between keto-enol tautomers.
- Correlate computational results with -NMR chemical shifts (e.g., carbonyl vs. enolic carbons) and X-ray crystallography data (if available) .
- Assess bioactivity shifts using receptor-binding assays (e.g., leukotriene receptor inhibition, inspired by montelukast’s mechanism) .
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly regarding nitro group orientation?
- Methodology :
- Use SHELXL for refinement, leveraging high-resolution data (≤ 1.0 Å) to resolve electron density ambiguities. Apply restraints for planar nitro groups if disorder is observed .
- Compare multiple crystal forms (polymorphs) to identify dominant conformations. Temperature-dependent XRD (100–300 K) can reveal dynamic effects .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodology :
- Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or altering the propenyloxy chain).
- Test in vitro activity against target proteins (e.g., kinases or inflammatory mediators) using fluorescence polarization or SPR assays.
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like CysLT1, analogous to montelukast’s target .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic data and computational predictions for the ethenyl group geometry?
- Resolution Strategy :
- Re-examine NMR sample preparation (e.g., solvent deuteration effects). For example, DMSO-d may induce shifts that conflict with gas-phase DFT results.
- Validate (E)-configuration via NOESY (absence of cross-peaks between ethenyl protons and adjacent aromatic protons) .
- If crystallography is unavailable, compare experimental -values with literature analogs (e.g., montelukast’s for trans-ethenyl) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
